molecular formula C9H7BrO3 B1394065 3-(4-Bromophenyl)oxirane-2-carboxylic acid CAS No. 779323-72-7

3-(4-Bromophenyl)oxirane-2-carboxylic acid

Cat. No. B1394065
M. Wt: 243.05 g/mol
InChI Key: ZKCWMIQZGVVZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to BPOC acid involves the amine-catalyzed reaction of oxiranes with carboxylic acids . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 Oxirane .


Chemical Reactions Analysis

The amine-catalyzed reaction of oxiranes with carboxylic acids is a key step in the synthesis of pharmaceutical and natural products . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .


Physical And Chemical Properties Analysis

Carboxylic acids, such as BPOC acid, are weak acids with acidity constants around 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .

Scientific Research Applications

Ultrasonic Synthesis of Biologically Active Compounds

3-(4-Bromophenyl)oxirane-2-carboxylic acid is an intermediate in synthesizing biologically active compounds. A study demonstrated the ultrasonic-assisted epoxidation of related acids, leading to α-oxirane carboxylic acid and further to heterocyclic compounds. These synthesized compounds showed promising antibacterial activities (El‐sayed, Maher, El Hashash, & Rizk, 2017).

Hypoglycemic Activity

Compounds similar to 3-(4-Bromophenyl)oxirane-2-carboxylic acid were synthesized and found to significantly lower blood glucose levels in fasted rats. Structural variations, like the addition of Cl or CF3 groups, enhanced their effectiveness (Eistetter & Wolf, 1982).

Radiolabelling for Diagnostic Studies

This compound has been used in synthesizing radiolabelled derivatives for diagnostic applications. One method described the synthesis, purification, and radiolabelling of a related compound, showcasing its potential in diagnostic imaging and molecular studies (Abbas, Younas, & Feinendegen, 1991).

Electrophilic Cyclization in Organic Synthesis

The compound has applications in organic synthesis, specifically in electrophilic cyclization processes. This is crucial for the synthesis of various organic compounds, which can have diverse applications in chemistry and pharmacology (Sniady, Morreale, & Dembinski, 2007).

Antimicrobial Evaluation

Derivatives of 3-(4-Bromophenyl)oxirane-2-carboxylic acid were evaluated for their antimicrobial properties. The study found that certain synthesized compounds were highly effective against both bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

Role in Synthesis of Hypoglycemic Agents

Further research has demonstrated the utility of related compounds in the synthesis of potent hypoglycemic agents. These agents showed significant potential in lowering blood glucose and ketone bodies in various animal models, highlighting their therapeutic potential in diabetes management (Wolf, Eistetter, & Ludwig, 1982).

Use in Radiochemical Synthesis

The compound's derivatives have been used in the radiochemical synthesis of Etomoxir, which plays a role in inhibiting the transport of fatty acids into mitochondria. This synthesis is important for exploring potential diagnostic applications in metabolic studies and molecular imaging (Abbas, Yunus, & Feinendegen, 2011).

Safety And Hazards

BPOC acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

BPOC acid and similar compounds have potential applications in pharmaceutical research due to their confirmed biological and pharmacological activities . Future research could focus on exploring these activities further and developing new drugs based on these compounds .

properties

IUPAC Name

3-(4-bromophenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWMIQZGVVZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)oxirane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 4
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 5
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 6
3-(4-Bromophenyl)oxirane-2-carboxylic acid

Citations

For This Compound
2
Citations
P Zawadzki, K Matuszek, W Czardybon… - New Journal of …, 2015 - pubs.rsc.org
The application of the peroxy ionic liquid, 1-butyl-3-methylimidazolium peroxymonosulphate, as an oxidation agent and a solvent for the synthesis of epoxides was described. The 2.5-…
Number of citations: 7 pubs.rsc.org
MT MUHAMMED, M ER, S Akkoç - Available at SSRN 4265849 - papers.ssrn.com
In this study, five 3-aryloxirane-2-carboxylate derivatives (2-3a, 2-3b, 2-3c, 2-3d, and 2-3e) were prepared and the antiproliferative activities of these molecules were screened against …
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.